Ethyl 2,2-diethoxyethylcarbamate
Description
Ethyl 2,2-diethoxyethylcarbamate is a carbamate derivative characterized by a central carbamate functional group (-O-(CO)-NH-) attached to an ethyl ester and a 2,2-diethoxyethyl substituent. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and biological activity. The diethoxyethyl moiety in this compound likely enhances its lipophilicity and metabolic stability compared to shorter-chain alkoxy analogs, influencing its solubility, bioavailability, and environmental persistence .
Properties
CAS No. |
71545-58-9 |
|---|---|
Molecular Formula |
C9H19NO4 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl N-(2,2-diethoxyethyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-4-12-8(13-5-2)7-10-9(11)14-6-3/h8H,4-7H2,1-3H3,(H,10,11) |
InChI Key |
QCLGBTNSZDDWOH-UHFFFAOYSA-N |
SMILES |
CCOC(CNC(=O)OCC)OCC |
Canonical SMILES |
CCOC(CNC(=O)OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Alkoxy Chain Length : The diethoxyethyl group in the target compound likely confers greater hydrolytic stability compared to dimethoxy analogs (e.g., Methyl (2,2-dimethoxyethyl)carbamate) due to longer alkyl chains resisting nucleophilic attack .
- Thiophosphoryl and Thioether Groups : Compounds like Pyrazophos and Ethiofencarb exhibit enhanced pesticidal activity due to sulfur-containing groups, which facilitate acetylcholinesterase inhibition or oxidative stress in pests. This compound lacks such groups, suggesting divergent biological targets .
- Aromatic vs. Aliphatic Substituents: Fenoxycarb’s phenoxyphenoxy group enables insect hormone mimicry, while the aliphatic diethoxyethyl group in the target compound may favor interactions with non-enzymatic targets or improve environmental persistence .
Toxicological and Environmental Profiles
- Acute Toxicity : Ethiofencarb and Pyrazophos are classified as moderately to highly toxic due to cholinesterase inhibition, whereas this compound’s toxicity profile remains less defined but likely milder based on structural analogs .
- However, this requires empirical validation .
- Carcinogenicity: Methyl (2,2-dimethoxyethyl)carbamate lacks conclusive carcinogenicity data, but carbamates with aromatic substituents (e.g., Ethiofencarb) often show higher regulatory scrutiny .
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